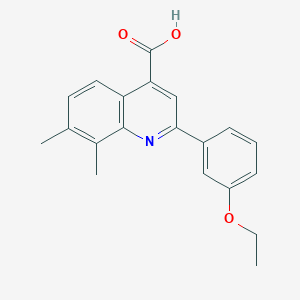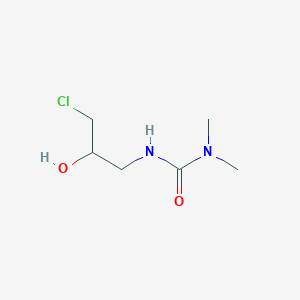
Methyl 2-(5-bromopyrazin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(5-bromopyrazin-2-yl)acetate” is a chemical compound with the molecular formula C7H7BrN2O2 . It has a molecular weight of 231.05 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C7H7BrN2O2 . Unfortunately, the specific details about its linear structure formula and InChI Key are not available .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 231.05 . The boiling point and other physical properties are not specified in the available resources .Scientific Research Applications
Synthesis and Chemical Reactions
- Methyl 2-(5-bromopyrazin-2-yl)acetate may serve as a precursor in the synthesis of various heterocyclic compounds. For example, derivatives of pyrazine have been utilized in the synthesis of 3-aminopyrroles and 5-amino 1,2-oxazoles through reactions with hydrazine and hydroxylamine, showcasing their potential in generating compounds with anticonvulsant activities (Unverferth et al., 1998). This indicates the potential utility of this compound in synthesizing compounds with pharmacological properties.
- A methodology for efficient access to pyridin- and pyrimidin-2-yl acetate cores has been developed, highlighting the utility of pyrazine derivatives in large-scale synthesis and the potential for rapid access to heterocyclic analogues (Morgentin et al., 2009). This suggests that this compound could be a valuable intermediate in the synthesis of complex heterocyclic structures.
Pharmacological Applications
- Pyrazine derivatives have been shown to exhibit anticonvulsant activities, as demonstrated by the synthesis of Schiff bases of N-methyl and N-acetyl isatin derivatives, which were screened for anticonvulsant activities and showed promising results (Verma et al., 2004). This points to the potential of this compound in the development of new anticonvulsants.
Material Science and Catalysis
- Pyrazine derivatives have been used in the mild, palladium-catalyzed direct arylation of azoles, demonstrating their role in facilitating regioselective chemical transformations (Bellina et al., 2013). This indicates the potential application of this compound in catalysis and synthetic chemistry.
Corrosion Inhibition
- The study on the inhibitive action of bipyrazolic type organic compounds towards corrosion of pure iron in acidic media showcases the application of pyrazine derivatives in corrosion inhibition (Chetouani et al., 2005). This suggests that this compound might find application in the development of corrosion inhibitors.
Safety and Hazards
properties
IUPAC Name |
methyl 2-(5-bromopyrazin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)2-5-3-10-6(8)4-9-5/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQFZEGJAINFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=C(C=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-[(Dimethylamino)methyl]benzoate](/img/structure/B2846002.png)
amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2846003.png)


![3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride](/img/structure/B2846010.png)
![5-Fluoro-2-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B2846012.png)
![Tert-butyl N-[(1R,4S,6R)-4-amino-2-oxabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B2846013.png)
![ethyl 2-(1-ethyl-1H-pyrazole-5-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2846014.png)
![1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-3-methoxy-2,2-dimethylpropan-1-one](/img/structure/B2846016.png)
![(3-Methyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid](/img/structure/B2846017.png)